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2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

Catalog No.
S15781137
CAS No.
920511-83-7
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

CAS Number

920511-83-7

Product Name

2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol

IUPAC Name

2-amino-5-[(pyridin-2-ylamino)methyl]phenol

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c13-10-5-4-9(7-11(10)16)8-15-12-3-1-2-6-14-12/h1-7,16H,8,13H2,(H,14,15)

InChI Key

CDCMPUVCVBIAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC(=C(C=C2)N)O

2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol is an organic compound characterized by its unique structure, which includes an amino group, a phenolic hydroxyl group, and a pyridine moiety. Its molecular formula is C12_{12}H13_{13}N3_3O, and it has a molecular weight of approximately 215.25 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino and phenolic groups, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol exhibits significant biological activity. It has been shown to act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction can influence the pharmacokinetics of various drugs, making the compound of interest in pharmacological studies. Additionally, derivatives of this compound have demonstrated antimicrobial properties, suggesting potential therapeutic applications against infections.

The synthesis of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Material Preparation: The synthesis often begins with pyridin-2-amine.
  • Formylation: The amino group is formylated to introduce a formyl group.
  • Condensation: This formylated intermediate undergoes condensation with 2-aminophenol to yield the target compound.

In industrial settings, optimized reaction conditions and continuous flow reactors may be employed to enhance yield and purity while minimizing waste .

The applications of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds.
  • Organic Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules.
  • Material Science: It is utilized in developing novel materials with specific electronic or optical properties.
  • Biological Studies: Investigated for its potential biological activity and interactions with biomolecules .

Interaction studies have demonstrated that 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol can inhibit specific enzymes involved in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens. Its ability to bind to active sites on enzymes suggests a mechanism where it could block substrate access, thereby modulating enzymatic activity .

Several compounds share structural similarities with 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylphenolContains a methyl group instead of a pyridineExhibits lower biological activity compared to pyridine derivatives
2-Amino-5-(pyridin-4-yl)phenolPyridine ring at a different positionPotentially different pharmacokinetics due to nitrogen atom positioning
2-Amino-5-(thiazol-2-yl)phenolThiazole ring replacing pyridineDifferent reactivity patterns and biological effects
2-Amino-5-(benzimidazol-2-yl)phenolBenzimidazole instead of pyridineEnhanced stability and varied biological activity

These comparisons illustrate the uniqueness of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol within its class, particularly due to its dual functionality and potential for diverse interactions within biological systems .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

215.105862047 g/mol

Monoisotopic Mass

215.105862047 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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